5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol
Overview
Description
The compound “5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol” is a type of 8-hydroxyquinoline-based piperazine . It has been synthesized and examined as corrosion inhibitors of carbon steel in a 1 M HCl medium .
Molecular Structure Analysis
The molecular structure of “5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol” is complex. It includes a piperazine ring attached to a quinoline ring via a methylene bridge . The piperazine ring also has a hydroxyethyl group attached to it .Chemical Reactions Analysis
The compound has been used as a corrosion inhibitor for carbon steel in a 1 M HCl medium . The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature .Scientific Research Applications
Corrosion Inhibition
5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol and similar derivatives have been explored for their corrosion inhibitory properties. In one study, related 8-Hydroxyquinoline-based piperazine compounds demonstrated significant improvement in anti-corrosion properties of C35E steel in HCl electrolyte. The efficiency of these compounds as corrosion inhibitors was influenced by temperature, concentration, and chemical structure, with some achieving as much as 91.5% inhibition efficiency at certain concentrations (El Faydy et al., 2020).
Antimicrobial Activity
Another research area is the synthesis of derivatives of this compound for antimicrobial applications. For example, s-Triazine-Based Thiazolidinones derivatives linked with 1-pyridin-2-yl-piperazine were evaluated for their antimicrobial activity against various bacteria and fungi, demonstrating potential as antimicrobial agents (Patel et al., 2012).
Serotonin Receptor Ligands
Piperazinyl derivatives of quinolines, which include compounds similar to 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol, have been identified for their binding affinities to serotonin receptors. These compounds exhibit potential in the treatment of central nervous system disorders (Park et al., 2011).
Anti-Leishmanial Activity
Some 8-quinolinamine derivatives have been synthesized and tested for their efficacy against Leishmania donovani infections, indicating their potential use in treating parasitic infections (Johnson & Werbel, 1983).
Cytotoxic Activities
Certain derivatives linked to quinolin-4(1H)-one have been studied for their cytotoxic activities against human tumor cell lines. These studies revealed strong growth-inhibitory activities against certain types of cancer cells, suggesting their potential as anticancer agents (Hsu et al., 2001).
Potential Therapeutic Agent for IBS
Studies on novel compoundssimilar to 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol have explored their potential as therapeutic agents for irritable bowel syndrome (IBS). For instance, a compound with dual effects as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist showed efficacy in an IBS-like model in rats, suggesting its potential in treating diarrhea-predominant IBS (Tamaoki et al., 2007).
Biotransformation in Human Hepatic Cytochrome P450 Enzymes
The biotransformation of compounds similar to 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol has been studied in human hepatic cytochrome P450 enzymes. Understanding the metabolic pathways of these compounds is crucial for their development as therapeutic agents (Minato et al., 2008).
Anticorrosive Properties
Further studies on 8-hydroxyquinoline derivatives, including compounds similar to 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol, have demonstrated their anticorrosive properties on mild steel in acidic media. These findings are significant for industrial applications where corrosion resistance is crucial (Douche et al., 2020).
Anti-Fungal and Chitin Synthase Inhibition
Some derivatives of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol have been designed as potential chitin synthase inhibitors and antifungal agents. These compounds showed promising inhibition potency against chitin synthase and demonstrated selective antifungal activity (Ji et al., 2019).
properties
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-11-10-18-6-8-19(9-7-18)12-13-3-4-15(21)16-14(13)2-1-5-17-16/h1-5,20-21H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXFNVDWEWCEOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C3C=CC=NC3=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403691 | |
Record name | VK-28 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol | |
CAS RN |
312611-92-0 | |
Record name | VK-28 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VK-28 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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